

## Preclinical Profile of PF-06835919: A First-in-Class Ketohexokinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**PF-06835919** is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the phosphorylation of fructose. Elevated fructose metabolism has been implicated in the pathogenesis of various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By blocking the initial step in fructose metabolism, **PF-06835919** represents a promising therapeutic strategy to mitigate the downstream metabolic consequences of excessive fructose consumption. This document provides a comprehensive overview of the preclinical research findings for **PF-06835919**, detailing its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanism of action.

# In Vitro Pharmacology Enzyme Inhibition

**PF-06835919** demonstrates potent inhibition of the two isoforms of human ketohexokinase, KHK-C and KHK-A. The in vitro inhibitory activity is summarized in the table below.



| Isoform | IC50 (nM) |
|---------|-----------|
| KHK-C   | 8.4       |
| KHK-A   | 66        |

## **Cellular Activity**

In primary human hepatocytes, **PF-06835919** effectively inhibits fructose metabolism. This cellular activity underscores its potential to counteract the effects of fructose in a relevant physiological system.

## In Vivo Pharmacology

Preclinical studies in rodent models of diet-induced metabolic disease have demonstrated the efficacy of **PF-06835919** in reversing key pathological features of NAFLD and associated metabolic dysregulation.

## **Sprague-Dawley Rat Model of Diet-Induced NAFLD**

In a study utilizing Sprague-Dawley rats fed a diet mimicking the average American diet in terms of macronutrient content (7.5% fructose), administration of **PF-06835919** led to significant improvements in multiple metabolic parameters.

| Parameter            | Observation                                                      |  |
|----------------------|------------------------------------------------------------------|--|
| Hepatic Steatosis    | Reversed fructose-induced hepatic steatosis.                     |  |
| Plasma Insulin       | Prevented hyperinsulinemia resulting from fructose consumption.  |  |
| Plasma Triglycerides | Prevented hypertriglyceridemia associated with fructose feeding. |  |

# Pharmacokinetics Absorption and Distribution



**PF-06835919** exhibits active uptake into human hepatocytes, a process primarily mediated by the organic anion transporter 2 (OAT2) and the organic anion transporting polypeptide 1B1 (OATP1B1). This active transport contributes to its enrichment in the liver, the target organ for its therapeutic effect.

| Transporter    | Contribution to Hepatic Uptake |
|----------------|--------------------------------|
| Passive Uptake | ~15%                           |
| OAT2           | ~60%                           |
| OATP1B1        | ~25%                           |

## Metabolism

**PF-06835919** is metabolized through both oxidative and conjugative pathways. The primary enzymes involved in its metabolism are Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms.

| Metabolic Pathway    | Contributing Enzymes  | Percentage of Metabolism |
|----------------------|-----------------------|--------------------------|
| Oxidative            | CYP3A, CYP2C8, CYP2C9 | 58%                      |
| Acyl Glucuronidation | UGT2B7                | 42%                      |

### **Excretion**

The clearance of **PF-06835919** is low in preclinical species, including rats, dogs, and monkeys, with clearance values ranging from 0.4 to 1.3 mL/min/kg.

## **Mechanism of Action**

**PF-06835919** exerts its therapeutic effects by inhibiting KHK, thereby blocking the conversion of fructose to fructose-1-phosphate. This inhibition leads to a reduction in the downstream activation of de novo lipogenesis (DNL), a key pathway in the development of hepatic steatosis. A critical mediator of this effect is the carbohydrate-responsive element-binding protein (ChREBP), a transcription factor that regulates the expression of lipogenic genes.





Click to download full resolution via product page

Caption: Inhibition of KHK by **PF-06835919** blocks fructose metabolism and subsequent de novo lipogenesis.

# **Experimental Protocols**In Vitro KHK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PF-06835919** against human KHK isoforms.

#### Methodology:

- Recombinant human KHK-A and KHK-C enzymes are used.
- The assay is performed in a suitable buffer system containing ATP and fructose as substrates.
- The production of fructose-1-phosphate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
- A range of PF-06835919 concentrations is incubated with the enzyme and substrates.
- The rate of NADH consumption is measured, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

## In Vivo Sprague-Dawley Rat Study







Objective: To evaluate the efficacy of **PF-06835919** in a diet-induced model of NAFLD.

#### Methodology:

- Male Sprague-Dawley rats are fed a diet with a macronutrient composition representative of the average American diet, containing 7.5% of calories from fructose, for a specified duration to induce metabolic dysfunction.
- · A control group is fed a standard chow diet.
- Following the induction period, rats are treated with PF-06835919 or vehicle control via oral gavage for a defined treatment period.
- At the end of the study, blood samples are collected for the analysis of plasma insulin and triglycerides.
- Liver tissue is harvested for histological analysis of hepatic steatosis and measurement of liver triglyceride content.





Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of **PF-06835919** in a rat model of NAFLD.

## **SLC-Phenotyping in Human Hepatocytes**

Objective: To determine the relative contribution of different solute carrier (SLC) transporters to the hepatic uptake of **PF-06835919**.

#### Methodology:

• Cryopreserved primary human hepatocytes are plated in collagen-coated plates.



- The uptake of radiolabeled PF-06835919 is measured in the presence and absence of a panel of selective inhibitors for major hepatic uptake transporters (e.g., OATP1B1, OATP1B3, OAT2, OCT1).
- Hepatocytes are incubated with the inhibitor for a short pre-incubation period, followed by the addition of radiolabeled PF-06835919 for a defined uptake period at 37°C.
- The uptake is terminated by washing the cells with ice-cold buffer.
- The intracellular concentration of PF-06835919 is quantified by liquid scintillation counting.
- The contribution of each transporter is calculated based on the reduction in uptake in the presence of the specific inhibitor.

## **CYP and UGT Metabolism Assay**

Objective: To identify the specific CYP and UGT enzymes responsible for the metabolism of **PF-06835919**.

#### Methodology:

- PF-06835919 is incubated with human liver microsomes or recombinant human CYP and UGT enzymes.
- The incubation mixture contains necessary cofactors (NADPH for CYPs, UDPGA for UGTs).
- The reaction is terminated after a specific time by the addition of a quenching solvent.
- The formation of metabolites is monitored by liquid chromatography-mass spectrometry (LC-MS).
- To identify the specific enzymes involved, incubations are performed with a panel of selective chemical inhibitors for different CYP and UGT isoforms or with individual recombinant enzymes.

## Conclusion







The preclinical data for **PF-06835919** strongly support its development as a therapeutic agent for metabolic disorders driven by excess fructose consumption. Its potent and selective inhibition of KHK, favorable pharmacokinetic profile with liver-targeted distribution, and demonstrated efficacy in relevant animal models provide a solid foundation for its continued clinical investigation. The well-defined mechanism of action, involving the modulation of the ChREBP-mediated de novo lipogenesis pathway, further strengthens the rationale for its use in conditions such as NAFLD and NASH.

• To cite this document: BenchChem. [Preclinical Profile of PF-06835919: A First-in-Class Ketohexokinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610014#pf-06835919-preclinical-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com